molecular formula C15H15N5O2S B3014102 2-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)thiazol-4-yl)-N-methylacetamide CAS No. 1234807-80-7

2-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)thiazol-4-yl)-N-methylacetamide

Cat. No.: B3014102
CAS No.: 1234807-80-7
M. Wt: 329.38
InChI Key: HZISJUJFIKSZOF-UHFFFAOYSA-N
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Description

2-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)thiazol-4-yl)-N-methylacetamide is a synthetic small molecule investigated for its potential as a potent kinase inhibitor. Its molecular architecture, incorporating a benzimidazole core linked to a thiazole acetamide scaffold, is structurally analogous to known inhibitors that target key signaling pathways in cancer cell proliferation and survival . The primary research value of this compound lies in its application as a chemical probe to study aberrant kinase activity in various disease models, particularly in oncology. Its mechanism of action is believed to involve competitive binding to the ATP-binding pocket of specific protein kinases, thereby disrupting phosphorylation events and subsequent downstream signaling cascades, such as those involved in cell cycle progression and apoptosis. Researchers utilize this compound in in vitro enzymatic assays and cell-based studies to elucidate the role of particular kinases in pathological processes and to evaluate its efficacy in inducing growth arrest or cell death in malignant cell lines. This makes it a valuable tool for foundational research aimed at validating new molecular targets and for the preliminary stages of drug discovery pipelines .

Properties

IUPAC Name

2-[2-[[2-(benzimidazol-1-yl)acetyl]amino]-1,3-thiazol-4-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c1-16-13(21)6-10-8-23-15(18-10)19-14(22)7-20-9-17-11-4-2-3-5-12(11)20/h2-5,8-9H,6-7H2,1H3,(H,16,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZISJUJFIKSZOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CSC(=N1)NC(=O)CN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)thiazol-4-yl)-N-methylacetamide typically involves multi-step organic reactions One common method includes the initial formation of the benzimidazole ring through the condensation of o-phenylenediamine with carboxylic acids or their derivativesThe final step involves the acylation of the intermediate product with N-methylacetamide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)thiazol-4-yl)-N-methylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and halogenated compounds for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dimethyl sulfoxide or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

2-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)thiazol-4-yl)-N-methylacetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)thiazol-4-yl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole and thiazole rings allow the compound to bind effectively to these targets, modulating their activity and leading to the desired biological effects. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Key Structural Features of Comparable Compounds
Compound Name Core Structure Key Substituents Biological Activity Reference
2-(2-(2-(1H-Benzo[d]imidazol-1-yl)acetamido)thiazol-4-yl)-N-methylacetamide (Target Compound) Benzimidazole-Thiazole-Acetamide N-methylacetamide, thiazole-linked acetamide Not explicitly reported N/A
3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) Benzimidazole-Thioacetamido-Benzamide 2,4-dinitrophenyl, thioether linkage Antimicrobial, Anticancer
2-{4-[4-(1H-Benzo[d]imidazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenylthiazol-5-yl)acetamide (9a) Benzimidazole-Phenoxymethyl-Triazole-Thiazole Triazole, phenoxymethyl, aryl-substituted thiazole Not explicitly reported
N-((1H-Benzo[d]imidazol-2-yl)methyl)-2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide Benzimidazole-Methyl-Thiazole-Pyridine Pyridinylamino-thiazole, benzimidazole-methyl Not explicitly reported

Key Observations :

  • The target compound lacks the triazole and phenoxymethyl groups seen in compound 9a , which may reduce steric hindrance and alter solubility.
  • Compared to the pyridinylamino-thiazole in , the N-methylacetamide group in the target compound could influence pharmacokinetics (e.g., metabolic stability).

Hydrogen Bonding and Solubility

  • Compounds with triazole (e.g., 9a) show reduced aqueous solubility due to hydrophobic aryl groups .

Biological Activity

The compound 2-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)thiazol-4-yl)-N-methylacetamide is a complex molecule that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C13H15N5OS\text{C}_{13}\text{H}_{15}\text{N}_{5}\text{OS}

This structure indicates the presence of a benzimidazole ring, a thiazole moiety, and an acetamido group, which are known to contribute to various biological activities.

1. Antimicrobial Activity

Research has indicated that compounds containing benzimidazole and thiazole derivatives often exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) for related compounds has been reported as follows:

CompoundMIC (µM)Target Organisms
N11.27Staphylococcus aureus
N81.43Escherichia coli
N222.60Klebsiella pneumoniae
N232.65Acinetobacter baumannii

These findings suggest that the structural components of This compound may confer similar antimicrobial properties.

2. Anticancer Activity

The anticancer potential of benzimidazole derivatives has also been explored extensively. A study demonstrated that certain benzimidazole derivatives exhibited cytotoxic effects against cancer cell lines, with IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil (5-FU). For example:

CompoundIC50 (µM)Cancer Cell Line
N95.85HCT116
N184.53HCT116
5-FU9.99HCT116

This data indicates that This compound could potentially serve as a lead compound in developing new anticancer therapies.

Case Study: Antimicrobial Efficacy

In a comprehensive study assessing the antimicrobial efficacy of thiazole derivatives, compounds structurally similar to This compound were evaluated against a panel of pathogenic bacteria. The results indicated robust activity against both Gram-positive and Gram-negative strains, suggesting a broad-spectrum antimicrobial potential.

Case Study: Anticancer Screening

Another significant study focused on the anticancer properties of benzimidazole derivatives found that modifications at the N-methylacetamide position enhanced cytotoxicity against various cancer cell lines, including colorectal cancer cells. The study concluded that the introduction of thiazole and benzimidazole rings could synergistically enhance anticancer activity.

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